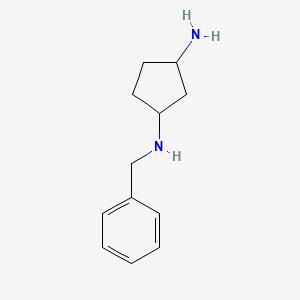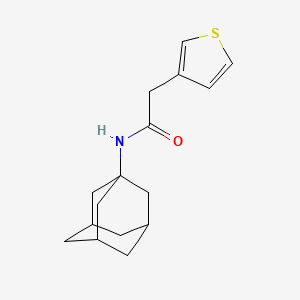
N-(1-adamantyl)-2-thiophen-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-2-thiophen-3-ylacetamide is a compound that features an adamantane moiety linked to a thiophene ring via an acetamide group. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromatic properties. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-thiophen-3-ylacetamide typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride (LiAlH4) or by the Ritter reaction of adamantane with acetonitrile and sulfuric acid.
Acylation of 1-adamantylamine: The 1-adamantylamine is then reacted with 2-thiophen-3-ylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the acylation step and the recycling of solvents and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
N-(1-adamantyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: N-(1-adamantyl)-2-thiophen-3-ylamine.
Substitution: Halogenated thiophene derivatives.
科学研究应用
N-(1-adamantyl)-2-thiophen-3-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
作用机制
The mechanism of action of N-(1-adamantyl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylamine
- 2-thiophen-3-ylacetamide
Uniqueness
N-(1-adamantyl)-2-thiophen-3-ylacetamide is unique due to the combination of the adamantane and thiophene moieties. This combination imparts both rigidity and aromaticity to the molecule, making it suitable for a wide range of applications in materials science and drug development. The presence of the acetamide group also allows for further functionalization, enhancing its versatility in synthetic chemistry.
属性
IUPAC Name |
N-(1-adamantyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(6-11-1-2-19-10-11)17-16-7-12-3-13(8-16)5-14(4-12)9-16/h1-2,10,12-14H,3-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLLTHYOSKXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
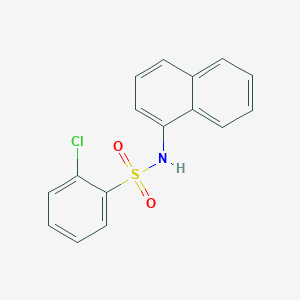
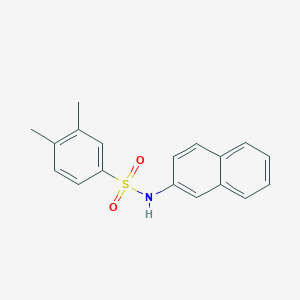

![N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide](/img/structure/B7606604.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7606608.png)
![N-(4-cyanophenyl)-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7606614.png)
![3-[(4-chlorothiophen-2-yl)methylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B7606616.png)
![1-[(4-Chlorothiophen-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B7606619.png)
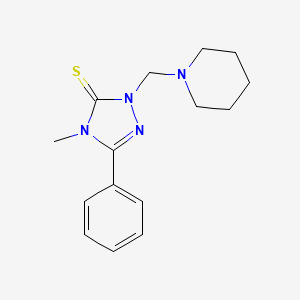
![2-[5-(3-chlorophenyl)-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B7606628.png)
![2-[2-[(2-Methyl-5-nitrobenzoyl)amino]ethoxy]acetic acid](/img/structure/B7606640.png)
![2-[2-[(2-methyl-1H-indole-3-carbonyl)amino]ethoxy]acetic acid](/img/structure/B7606642.png)
![2-[2-(2-Iodo-4-nitroanilino)ethoxy]acetic acid](/img/structure/B7606644.png)
